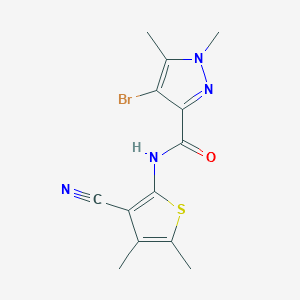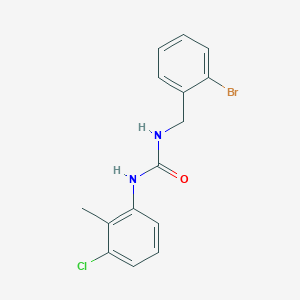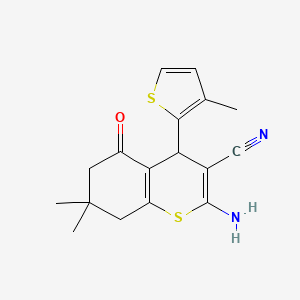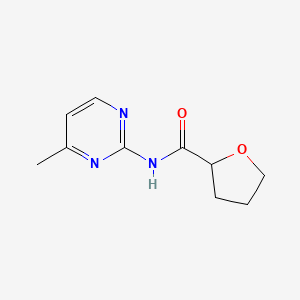![molecular formula C20H22N2O2S B10969867 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B10969867.png)
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone typically involves the reaction of piperazine with 4-acetylphenyl and phenylsulfanyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of piperazine with 4-fluoroacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)piperazine: Similar structure but lacks the phenylsulfanyl group.
4’-Piperazinoacetophenone: Another piperazine derivative with different substituents.
Uniqueness
1-[4-(4-Acetylphenyl)piperazino]-2-(phenylsulfanyl)-1-ethanone is unique due to the presence of both the acetylphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-16(23)17-7-9-18(10-8-17)21-11-13-22(14-12-21)20(24)15-25-19-5-3-2-4-6-19/h2-10H,11-15H2,1H3 |
InChI Key |
BDWUMUKOTWUYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10969787.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10969798.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969808.png)
![3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10969821.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969825.png)
![3-chloro-2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10969828.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969832.png)
![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10969834.png)




![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10969878.png)
